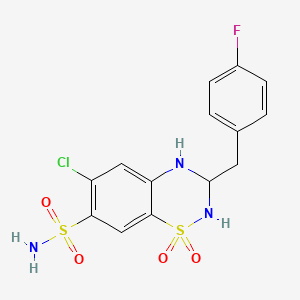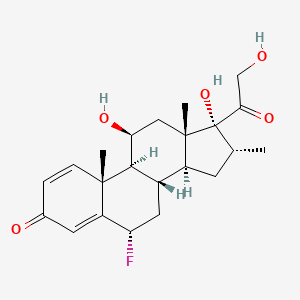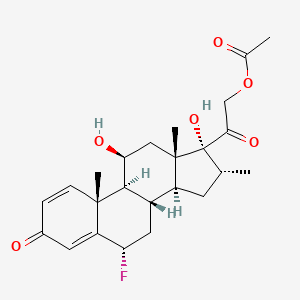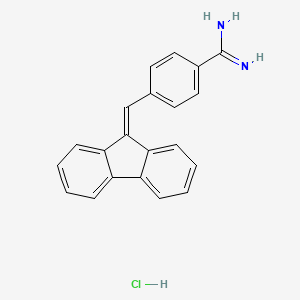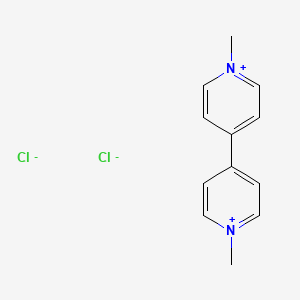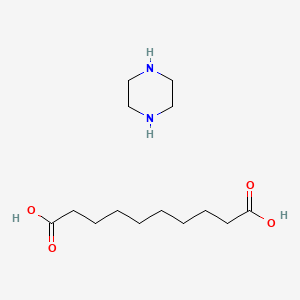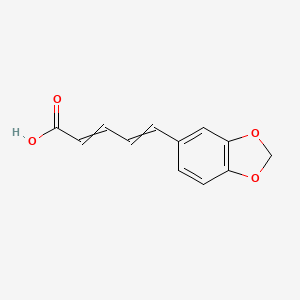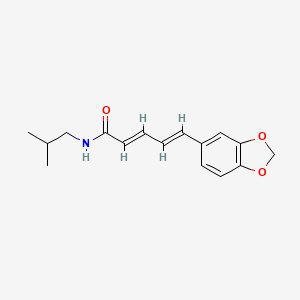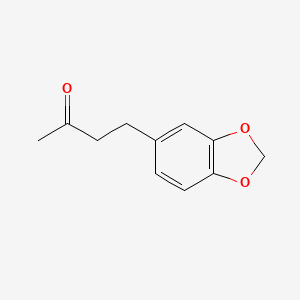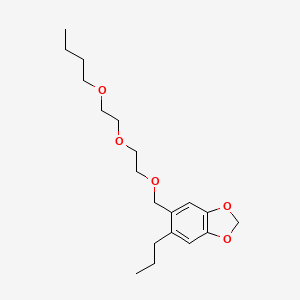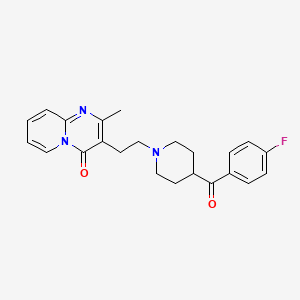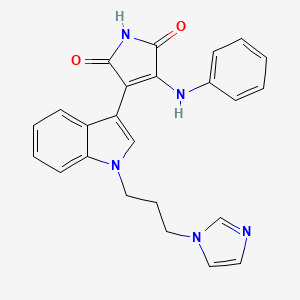
PKCbeta Inhibitor
概要
説明
PKCbeta inhibitors are a class of compounds that selectively inhibit the activity of Protein Kinase C beta (PKCβ), a type of enzyme that plays a crucial role in several cellular processes . PKCβ is immediately downstream of B-cell receptor (BCR) and has been shown to be essential to cell survival and proliferation in vivo . PKCβ inhibitors have been used to understand PKC-mediated intracellular signaling pathways and for the diagnosis and treatment of various PKC-associated diseases, such as cancers, neurological diseases, cardiovascular diseases, and infections .
Molecular Structure Analysis
PKCbeta inhibitors have diverse molecular structures, depending on the specific inhibitor. For instance, the primary pharmacophore model of PKCβ inhibitors was constructed based on the intermolecular interactions of bisindolylmaleimide inhibitor with amino acid residues in the ATP-binding site of human PKCβ .
Physical And Chemical Properties Analysis
The physical and chemical properties of PKCbeta inhibitors can vary depending on the specific inhibitor. For instance, INST3399, a novel PKCβ inhibitor, inhibits PKCβ in the basal state, about >5-times more potent than ruboxistaurin and exhibit more than >100-fold selectivity for PKCβ versus PKCα .
科学的研究の応用
Treatment of Chronic Lymphocytic Leukemia (CLL)
PKCbeta Inhibitor, specifically AEB071, has shown preclinical activity in CLL . It demonstrates selective cytotoxicity against B-CLL cells in a dose-dependent manner . It attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells .
Disruption of Survival Signaling
PKCbeta Inhibitor can disrupt survival signaling from the microenvironment contributing to CLL cell survival and potentially drug resistance . This makes it a potential therapeutic target in CLL .
Role in ER Stress and Apoptotic Signaling
PKCbeta Inhibitor has a novel role in ER stress and apoptotic signaling . Inhibition of PKC leads to rapid accumulation of β-catenin by preventing the phosphorylation required for its proteasomal degradation . This triggers c-Jun–dependent induction of p73, thereby conferring MM cell apoptosis .
Inhibition of Hepatocellular Carcinoma (HCC) Cells Migration
PKCbeta Inhibitor can significantly decrease migration and invasion of HCC cells . This is achieved by efficient silence of PKCbeta by RNAi assay or inhibition of PKCbeta activity by a specific inhibitor .
Prevention of Foam Cell Formation
PKCbeta Inhibitor can prevent LDL uptake in macrophages . This suggests that PKCbeta inhibitors may represent a novel class of antiatherosclerotic drugs .
Reversal of Cardiac Microvascular Barrier Dysfunction
PKCbeta Inhibitor treatment can reverse cardiac microvascular barrier dysfunction in diabetic rats . This highlights its potential therapeutic application in cardiovascular diseases .
作用機序
Target of Action
The primary target of PKCbeta inhibitors is Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion . PKCβ plays a crucial role in several signaling pathways, including those involved in cancer and other diseases .
Mode of Action
PKCbeta inhibitors interact with their target by binding to the PKCβ enzyme, thereby inhibiting its activity . This inhibition leads to a series of changes in the cell. For instance, the PKC inhibitor AEB071 shows selective cytotoxicity against B-CLL cells in a dose-dependent manner . It attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells .
Biochemical Pathways
PKCbeta inhibitors affect several biochemical pathways. They can inhibit or activate the WNT pathway, emphasizing the importance of pharmacodynamic monitoring in its development . PKCβ is immediately downstream of BCR and has been shown to be essential to CLL cell survival and proliferation in vivo . Furthermore, PKCbeta inhibitors alter β-catenin expression, resulting in decreased downstream transcriptional genes such as c-Myc, Cyclin D1, and CD44 .
Result of Action
The inhibition of PKCβ by PKCbeta inhibitors leads to a variety of molecular and cellular effects. For example, AEB071, a PKCbeta inhibitor, shows selective cytotoxicity against B-CLL cells, attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells . These effects disrupt signaling from the microenvironment contributing to CLL cell survival and potentially drug resistance .
Action Environment
The action, efficacy, and stability of PKCbeta inhibitors can be influenced by various environmental factors. For instance, the microenvironment can significantly impact the survival signaling pathways in primary CLL cells . Therefore, understanding the interaction between PKCbeta inhibitors and their environment is crucial for optimizing their therapeutic efficacy.
Safety and Hazards
PKCbeta inhibitors, like all drugs, can have side effects. For instance, Enzastaurin, a PKC-β selective inhibitor, has been shown to impair memory in middle-aged rats . Moreover, the long-term toxicity profile of ibrutinib, a first-in-class inhibitor, includes a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension .
将来の方向性
Given the potential of PKCbeta inhibitors in treating various diseases, future research will likely focus on improving their efficacy and safety profile. For instance, INST3399 is a promising novel drug candidate for the pharmacological treatment of obesity and associated comorbidities . Furthermore, future efforts targeting PKC with the PKC inhibitor AEB071 as monotherapy in clinical trials of relapsed and refractory CLL patients are warranted .
特性
IUPAC Name |
3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWODJBCHRADND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423555 | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKCbeta Inhibitor | |
CAS RN |
257879-35-9 | |
| Record name | Pkcbeta inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKC.BETA. INHIBITOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



